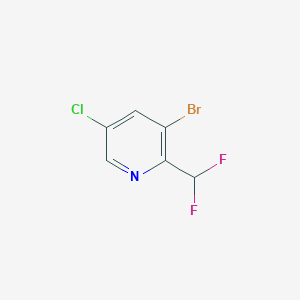
3-Bromo-5-chloro-2-(difluoromethyl)pyridine
Overview
Description
“3-Bromo-5-chloro-2-(difluoromethyl)pyridine” is a chemical compound with the linear formula C6H3BrClF2N . It is used in various applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-chloro-2-(difluoromethyl)pyridine” is represented by the InChI code: 1S/C6H3BrClF2N/c7-4-1-3(6(9)10)2-11-5(4)8/h1-2,6H . The average mass of the molecule is 260.439 Da .Scientific Research Applications
Organic Synthesis
3-Bromo-5-chloro-2-(difluoromethyl)pyridine: is a versatile building block in organic synthesis. Its halogenated pyridine ring structure makes it a valuable intermediate for constructing complex organic molecules. It can undergo various reactions, including Suzuki coupling, which allows for the formation of biaryl compounds, and its difluoromethyl group can be a pivotal point for introducing fluorine into target molecules, enhancing their biological activity or stability .
Drug Discovery
In the realm of drug discovery, this compound’s reactivity with different organometallic reagents offers a pathway to new pharmaceuticals. The presence of both bromine and chlorine atoms provides unique points of reactivity for cross-coupling reactions, which are fundamental in the development of new drugs. The difluoromethyl group is particularly interesting as it is often found in pharmacologically active compounds, contributing to the metabolic stability and binding affinity of the drugs .
Material Science
3-Bromo-5-chloro-2-(difluoromethyl)pyridine: also finds applications in material science. Its incorporation into polymers could potentially lead to materials with unique properties, such as increased resistance to degradation or altered electrical conductivity. The compound could serve as a precursor for materials used in electronics or as a flame retardant due to the presence of bromine .
Safety and Hazards
“3-Bromo-5-chloro-2-(difluoromethyl)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
properties
IUPAC Name |
3-bromo-5-chloro-2-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2N/c7-4-1-3(8)2-11-5(4)6(9)10/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBVLTIEQDPSQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




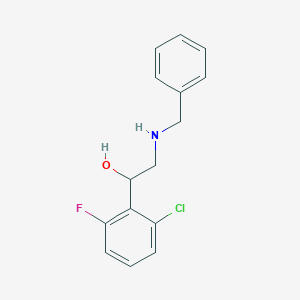
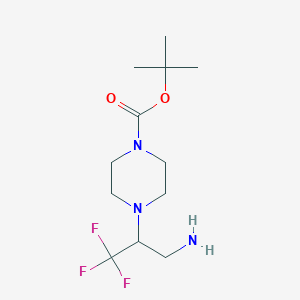

![[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride](/img/structure/B1382647.png)

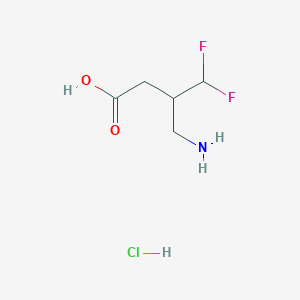
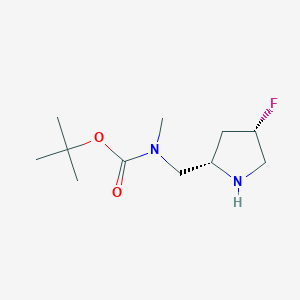
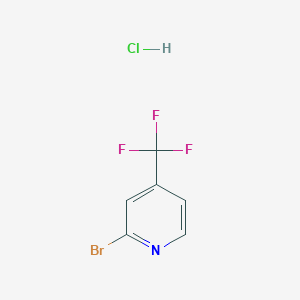

![(9-Bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1382658.png)

![9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one](/img/structure/B1382660.png)
